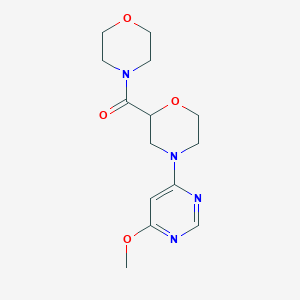![molecular formula C18H22N8 B15119775 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B15119775.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a complex heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the pyrimidine core. Common reagents include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.
Reduction: Reduction reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which can modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for treating diseases.
Industry
In industry, the compound’s unique properties make it useful in material science. It can be incorporated into polymers or used as a precursor for advanced materials with specific functionalities.
作用機序
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- Dipyridamole
Uniqueness
Compared to similar compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine stands out due to its combination of three different heterocyclic rings. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industry.
特性
分子式 |
C18H22N8 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-methylpyridazine |
InChI |
InChI=1S/C18H22N8/c1-13-4-5-16(22-21-13)24-6-8-25(9-7-24)17-11-18(20-12-19-17)26-15(3)10-14(2)23-26/h4-5,10-12H,6-9H2,1-3H3 |
InChIキー |
BSQFZHACIBBCTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15119692.png)

![5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15119700.png)

![2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine](/img/structure/B15119715.png)
![4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119722.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119724.png)
![N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15119736.png)
![N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15119741.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine](/img/structure/B15119756.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119767.png)
![1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15119768.png)
![4-(2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119779.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B15119783.png)
